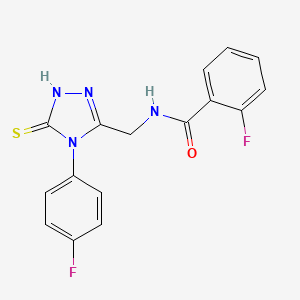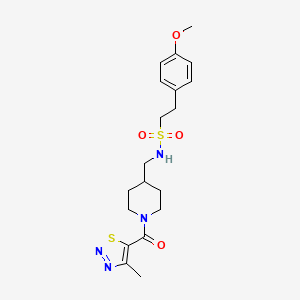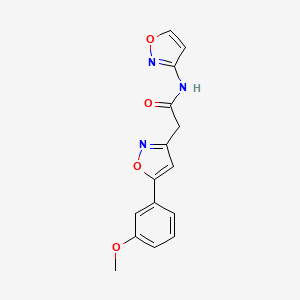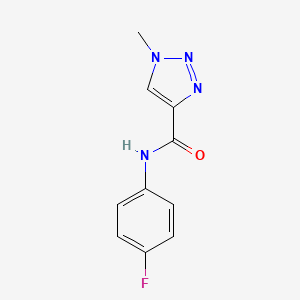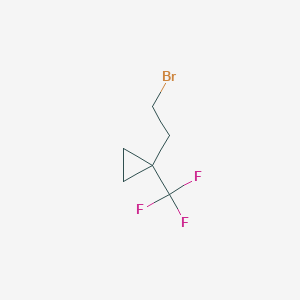
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane, also known as BTFMC, is a cyclopropane-based compound that has gained significant attention in recent years due to its potential applications in scientific research. BTFMC is a highly reactive compound that can be synthesized through various methods and has been shown to exhibit unique biochemical and physiological effects.
科学的研究の応用
Cyclopropane Derivatives in Synthesis and Biology
Cyclopropane Applications : Cyclopropane and its derivatives have been extensively studied for their unique chemical properties and applications in synthesis. The high ring strain of cyclopropane facilitates unique reactions, making these compounds valuable in synthetic organic chemistry. For example, the [2+1]-type cyclopropanation reactions are crucial for modifying biologically active products and have significant implications in drug development and organic synthesis (Kamimura, 2014).
Modification of Pharmacological Activities : Cyclopropane-containing analogs of pharmacologically active compounds have been reviewed for their impact on modifying the level of pharmacological activity. The cyclopropane fragment can impose conformational rigidity on molecules and increase metabolic stability, extending the therapeutic action scope (Novakov et al., 2018).
Xenobiotics Metabolism and Toxicity Studies : The metabolism, genotoxicity, and carcinogenicity of various xenobiotics have been investigated using Cyp2e1(-/-) mice, highlighting the role of cyclopropane derivatives in understanding the metabolic and molecular basis of toxicity. This research provides insights into the enzymatic mechanisms of action for compounds like cyclopropane derivatives in biological systems (Ghanayem & Hoffler, 2007).
Degradation and Stability of Cyclopropane Derivatives : A study focused on the degradation processes of nitisinone (a cyclohexanedione derivative) offers insights into the stability of cyclopropane-related compounds under various conditions, revealing degradation pathways and the stability of by-products. This research is crucial for understanding the environmental and biological fate of such compounds (Barchańska et al., 2019).
特性
IUPAC Name |
1-(2-bromoethyl)-1-(trifluoromethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrF3/c7-4-3-5(1-2-5)6(8,9)10/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVTZCAKSVZLLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromoethyl)-1-(trifluoromethyl)cyclopropane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

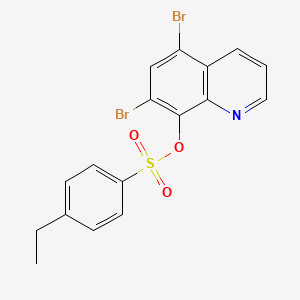
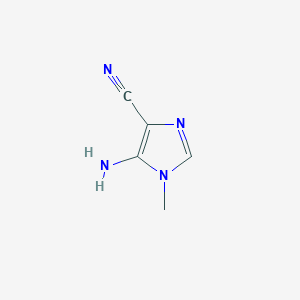

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2925332.png)
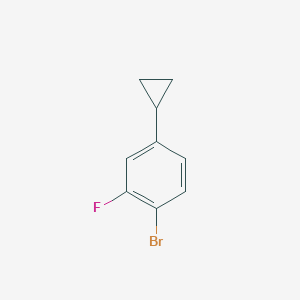
![N-(2,4-dimethoxyphenyl)-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2925336.png)

![1,7-dimethyl-8-(2-(o-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2925338.png)


